4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Membrane permeability

Researchers needing stereochemically defined triazole building blocks face limited options-achiral methylene-linked analogs cannot probe stereospecific target engagement. This compound (CAS 588673-51-2) provides a chiral ethylidene linker with reactive thiol handle. • Enables enantioselective SAR unavailable with achiral methylene analogs • Thiol group supports S-alkylation/arylation for diversity-oriented synthesis • Intermediate LogP (2.4) & tPSA (69 Ų) favor in vitro assay compatibility Supplied as 95% pure racemic building block; in stock for global shipping.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 588673-51-2
Cat. No. B1275675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
CAS588673-51-2
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(C)C2=NNC(=S)N2C
InChIInChI=1S/C12H15N3OS/c1-8-6-4-5-7-10(8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
InChIKeyOKBATRZDTGFJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Physicochemical & Structural Baseline


4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2, MW 249.33 g/mol, C12H15N3OS) is a heterocyclic building block belonging to the 4,5-disubstituted-1,2,4-triazole-3-thiol class [1]. The compound possesses a 2-methylphenoxyethyl substituent at the 5-position, a methyl group at the N4-position, and an exocyclic thiol group that tautomerizes with the thione form [1]. Computed properties from PubChem include XLogP3-AA of 2.4, topological polar surface area (tPSA) of 69 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. Notably, this compound contains one undefined atom stereocenter at the ethylidene linker carbon, conferring chirality absent in simpler methylene-linked analogs [1].

Heterocyclic building block with triazole-3-thiol core for scaffold derivatization
Chiral ethylidene linker enables enantiomer-separated SAR and stereochemical control studies
Intermediate lipophilicity and lead-like molecular weight support cellular assay compatibility
Thiol-thione tautomerism with hydrogen bond donor capacity expands target interaction profiling

Why 4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Analogs


Within the 1,2,4-triazole-3-thiol scaffold, seemingly minor structural modifications—such as altering the N4-alkyl group or the linker between the triazole core and the phenoxy moiety—produce substantial shifts in key physicochemical properties including lipophilicity, polar surface area, hydrogen bonding capacity, and stereochemistry [1]. These shifts directly impact molecular recognition, pharmacokinetic profile, and synthetic tractability, making one analog unsuitable as a generic substitute for another [1]. The quantitative comparisons below demonstrate that the target compound occupies a distinct property space—intermediate lipophilicity, higher tPSA, and the presence of a chiral ethylidene linker—that cannot be replicated by its closest methylene-linked, 4-ethyl, or 4-allyl congeners [1].

Methylene analog (CAS 312505-13-8) lacks the chiral linker and shows significantly lower tPSA, which may alter solubility/permeability balance and preclude stereospecific SAR.
4-Allyl analog (CAS 667414-42-8) shifts lipophilicity beyond typical lead-like range, risking higher non-specific binding and reduced aqueous solubility.
4-Ethyl analog (CAS 588673-87-4) increases molecular weight without introducing chiral complexity, potentially reducing ligand efficiency metrics.

Quantitative Differentiation of 4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol from Analogs


Lipophilicity: Target vs. Closest Analogs

The target compound exhibits a computed XLogP3-AA of 2.4, as reported by PubChem [1]. In contrast, the direct methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS 312505-13-8) has a computed LogP of 1.93 , while the 4-allyl analog 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 667414-42-8) reaches a LogP of 3.2 . The target compound is therefore 0.47 log units more lipophilic than the methylene analog and 0.8 log units less lipophilic than the 4-allyl analog, occupying an intermediate partition coefficient that generally falls within the optimal range (LogP 1–3) for oral bioavailability and passive membrane diffusion [1].

Lipophilicity
Reported
XLogP3-AA 2.4
Intermediate partition coefficient supports cellular assay permeability without excessive lipophilicity.
+0.47 vs methylene analog; –0.80 vs 4-allyl analog; computed values.
Lipophilicity Drug-likeness Membrane permeability

tPSA Difference vs. Methylene-Linker Analog

The target compound has a computed tPSA of 69 Ų [1], whereas the methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a tPSA of 39.9 Ų . This represents a 29.1 Ų (73%) increase in polar surface area attributable to the thione tautomer contribution of the triazole-3-thiol core with the ethylidene substituent [1]. Both values remain below the typical threshold of 140 Ų associated with oral bioavailability, but the substantial difference indicates divergent solubility and passive permeability profiles between these two structurally similar compounds [1].

tPSA Difference
Reported
69 Ų
73% higher polar surface area than methylene analog predicts improved aqueous solubility and reduced BBB penetration.
Comparator tPSA 39.9 Ų; computed by PubChem.
Polar surface area Solubility Blood-brain barrier penetration

Chiral Linker Differentiates from Achiral Analogs

PubChem lists one undefined atom stereocenter for the target compound, corresponding to the ethylidene carbon linking the triazole core to the 2-methylphenoxy group [1]. By contrast, the methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is explicitly annotated as stereochemistry = achiral with zero undefined atom stereocenters . This stereochemical divergence means the target compound exists as a racemic mixture with the potential for enantiomer-specific biological interactions, while the methylene analog presents a single molecular entity incapable of chiral recognition [1].

Stereochemical Complexity
Class-level
1 undefined stereocenter
Chiral ethylidene linker may enable enantiomer-separated screening and stereospecific SAR studies.
Methylene analog is achiral; racemic mixture without resolution.
Chirality Enantioselectivity Stereochemistry

Molecular Weight Comparison with Analogs

The target compound has a molecular weight of 249.33 g/mol [1]. The methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is lighter at 235 g/mol , while the 4-ethyl analog 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-87-4) is heavier at 263.36 g/mol . The target thus represents an intermediate molecular weight within this congeneric series, differing by +14 g/mol from the methylene analog and –14 g/mol from the 4-ethyl analog [1].

Molecular Weight
Reported
249.33 g/mol
Lead-like mass supports ligand efficiency optimization within congeneric series.
Intermediate between 235 (methylene) and 263 (4-ethyl) analogs.
Molecular weight Ligand efficiency Lead-likeness

HBD Count Difference vs. Methylene Analog

The target compound has one hydrogen bond donor (HBD), computed from the thiol/thione tautomer [1]. The methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has zero HBD . This difference of one HBD arises from the tautomeric equilibrium of the 1,2,4-triazole-3-thiol core and the influence of the 5-substituent on the thiol-thione ratio [1]. The presence of an HBD alters hydrogen-bonding capacity with biological targets and affects aqueous solubility, representing a qualitative and quantitative difference between these otherwise closely related scaffolds [1].

H-Bond Donor Count
Class-level
HBD = 1
Presence of a hydrogen bond donor may expand polar interaction capacity with protein targets.
Methylene analog HBD = 0; tautomer-dependent property.
Hydrogen bonding Solubility Drug-receptor interactions

Applications of 4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol


Lead-Like Scaffold for Enantioselective Medicinal Chemistry

The compound's intermediate LogP (2.4), lead-like molecular weight (249.33 g/mol), and chiral ethylidene center make it an ideal starting scaffold for enantioselective medicinal chemistry campaigns [1]. Unlike the achiral methylene analog (LogP 1.93, tPSA 39.9 Ų), this compound can undergo chiral resolution to yield enantiopure derivatives, enabling structure-activity relationship (SAR) studies that probe stereospecific target engagement [1]. The higher tPSA (69 Ų) relative to the methylene analog also predicts improved aqueous solubility, facilitating in vitro assay development [1].

QSAR & Pharmacophore Modeling of Triazole-3-thiol Bioisosteres

This compound's intermediate position across multiple property axes—LogP midway between the more hydrophilic methylene analog (1.93) and more lipophilic 4-allyl analog (3.2), MW between lighter and heavier congeners, and HBD of 1 vs. 0—makes it a valuable reference compound for quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies [1]. Its well-defined computed properties enable calibration of predictive models for triazole-3-thiol bioisostere libraries, where small property shifts from linker or N4 modifications translate to measurable biological outcome differences [1].

Chemical Probe for Tautomerism-Dependent Target Recognition

The target compound exhibits a thiol-thione tautomerism with one HBD [1], contrasting with the HBD-deficient methylene analog . This tautomeric characteristic, combined with the chiral linker, makes it a useful chemical biology probe for investigating how tautomerism and stereochemistry jointly influence molecular recognition by enzymes, receptors, or transporters. Procurement for such comparative biophysical studies is justified when structure-based hypotheses require the specific combination of chiral ethylidene linker, intermediate lipophilicity, and hydrogen-bonding capacity that this compound uniquely provides within its congeneric series [1].

Building Block for Diversity-Oriented Chiral Triazole Synthesis

As a ChemBridge screening compound (CHEMBRDG-BB 3018136) with a reactive thiol handle, one undefined stereocenter, and three rotatable bonds [1], this compound serves as a versatile building block for diversity-oriented synthesis. The thiol group permits S-alkylation, S-arylation, and oxidation chemistries to generate sulfonamides or disulfides, while the chiral center may influence diastereoselectivity in subsequent transformations—a capability unavailable with the achiral methylene analog . This makes the compound preferable for constructing stereochemically diverse triazole libraries for high-throughput screening [1].

Application
Selection Property
Validation Focus
Enantioselective medicinal chemistry
Chiral scaffold with moderate lipophilicity profile
Stereospecific SAR and target engagement assays
QSAR & pharmacophore modeling
Well-characterized computed descriptors
Model calibration against property-shift sensitivity
Tautomerism-dependent target recognition
Thiol-thione tautomerism with H-bond donor capability
Tautomerism-stereochemistry interplay in binding studies
Chiral triazole library synthesis
Reactive thiol group and chiral linker
Diastereoselective transformations for diverse screening decks
Research-use only; not for human or veterinary applications. Selection properties require experimental verification in target assay systems.
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